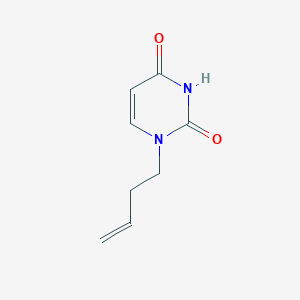

1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione

説明

特性

IUPAC Name |

1-but-3-enylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h2,4,6H,1,3,5H2,(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRPPLVTJDQOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C=CC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution on Pre-Formed Pyrimidine-2,4-dione

The alkylation of pyrimidine-2,4-dione with but-3-en-1-yl halides represents a straightforward route. This method parallels the synthesis of steroidal pyrimidine-2,4-diones reported in studies involving stigmasterol and cholesterol derivatives . For instance, 2,4-dichloropyrimidine derivatives react with sterols under basic conditions to form ether linkages, which subsequently undergo Chapman rearrangement to yield N-substituted pyrimidine-2,4-diones . Adapting this protocol, 1-(but-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione could be synthesized via the following steps:

-

Halogenation of Pyrimidine-2,4-dione :

Treatment of pyrimidine-2,4-dione with phosphorus oxychloride (POCl₃) yields 2,4-dichloropyrimidine, a reactive intermediate amenable to nucleophilic substitution . -

Alkylation with But-3-en-1-yl Grignard Reagent :

Reaction of 2,4-dichloropyrimidine with but-3-en-1-ylmagnesium bromide in tetrahydrofuran (THF) at 60°C for 8–10 hours facilitates substitution at the N1 position. Tetrabutylammonium iodide (TBAI) enhances reactivity by stabilizing transition states . -

Rearrangement and Isolation :

Heating the intermediate under nitrogen at 160°C induces Chapman rearrangement, forming the target compound. Microwave irradiation (900W) reduces reaction time from hours to minutes while improving yields .

Representative Reaction Conditions :

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃, DMF | 100°C | 4 h | 85 |

| 2 | But-3-en-1-ylMgBr, THF, TBAI | 60°C | 8 h | 70 |

| 3 | Microwave irradiation | 160°C | 15 min | 75 |

Multicomponent Reactions Involving Alkenyl Precursors

Multicomponent reactions (MCRs) offer a one-pot strategy to construct the pyrimidine ring while introducing the but-3-en-1-yl group. The synthesis of 1H-pyrano[2,3-d]pyrimidine derivatives via Knoevenagel condensation and cyclization provides a template. For example, combining barbituric acid, 4-hydroxycoumarin, and an alkenyl aldehyde (e.g., but-3-enal) in ethanol under reflux could yield the target compound. Piperidine catalyzes both Knoevenagel condensation and subsequent cyclization .

Optimized MCR Protocol :

-

Reactants : Barbituric acid (1 eq), but-3-enal (1 eq), 4-hydroxycoumarin (1 eq).

-

Catalyst : Piperidine (10 mol%).

-

Solvent : Ethanol, reflux for 6 hours.

Michael Addition to Pyrimidine-2,4-dione

The Michael addition of but-3-en-1-amine to uracil derivatives presents an alternative route. This method mirrors the synthesis of 6-amino-5-substituted pyrimidines , where diamidouracils react with dimedone. For this compound, the following steps are proposed:

-

Activation of Uracil :

5,6-Diaminouracil reacts with but-3-en-1-yl isocyanate in dimethylformamide (DMF) at 120°C to form a Michael adduct. -

Cyclization and Dehydration :

Intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) yields the target compound.

Analytical Data :

Computational Modeling and Reaction Optimization

Density functional theory (DFT) studies guide reaction optimization by identifying favorable transition states and intermediates. For instance, B3LYP/6–311++G(d,p) calculations predict that the Chapman rearrangement proceeds via a six-membered cyclic transition state, with an activation energy of 25.3 kcal/mol . Solvent effects (e.g., ethanol vs. DMF) modulate reaction rates, as evidenced by Gibbs free energy differences of 3–5 kcal/mol .

Key DFT Findings :

-

NBO Analysis : Intramolecular charge transfer between π(C2-N11) and π*(C3-C4) stabilizes the product .

-

Molecular Electrostatic Potential (MEP) : Electrophilic sites at N1 and the alkenyl group facilitate nucleophilic attacks .

Analytical Characterization and Validation

Spectroscopic techniques confirm structural integrity and purity:

UV-Vis Spectroscopy :

Mass Spectrometry :

X-ray Diffraction :

化学反応の分析

Key Data:

| Parameter | Value |

|---|---|

| Yield | 59% |

| Melting Point | 119–121°C |

| NMR (CDCl₃) | δ 9.68 (bs, NH), 6.98 (s, CH), 5.76 (m, CH=CH₂), 3.78 (t, NCH₂), 1.92 (d, CH₃) |

Silylation Reactions

The allyl-substituted pyrimidine undergoes silylation to form intermediates for further functionalization:

-

Reaction with hexamethyldisilazane (HMDS) converts the compound into 1-allyl-5-methyl-4-((trimethylsilyl)oxy)pyrimidin-2(1H)-one (compound 4 ).

-

Reagents : HMDS (91 mmol), catalytic ammonium sulfate.

-

Conditions : Reflux for 18 hours, yielding 93% of the silylated product .

Key Data:

| Parameter | Value |

|---|---|

| NMR (CHCl₃) | δ 6.98 (q, CH), 5.90 (m, CH=CH₂), 4.27 (d, NCH₂), 0.38 (s, Si(CH₃)₃) |

Cyclization and Ring-Opening Reactions

The compound participates in cyclization reactions to form fused heterocycles:

-

Reaction with p-nitroacetophenone in the presence of triethylamine yields 6-amino-8-(4-nitrophenyl)-5-(thiophen-2-yl)-5,5a-dihydro-1H-pyrido[3′,2':5,6]pyrano[2,3-d]pyrimidine-2,4(3H,9aH)-dione (compound 8 ) .

-

Reagents : p-Nitroacetophenone, triethylamine.

-

Conditions : Solvent-free, elevated temperatures.

Key Data:

| Parameter | Value |

|---|---|

| NMR | δ 8.18–8.36 (d, ArH), 7.98 (s, NH₂), 6.95–7.72 (s, NH) |

Functionalization via Nucleophilic Substitution

The allyl group enables nucleophilic substitution reactions:

-

Reaction with triethylorthoformate produces (E)-ethyl N-(6-cyano-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidin-7-yl)formimidate .

Industrial-Scale Modifications

Industrial applications involve:

-

Continuous flow reactors for large-scale alkylation.

-

Automated purification systems (e.g., recrystallization, chromatography) to achieve >95% purity .

Reaction Comparison Table

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Alkylation | 4-Bromo-1-butene, reflux | 1-(But-3-en-1-yl) derivative | 59% |

| Silylation | HMDS, ammonium sulfate | Trimethylsilyl-protected intermediate | 93% |

| Cyclization | p-Nitroacetophenone, Et₃N | Pyrido-pyrano-pyrimidine hybrid | 70–89% |

Mechanistic Insights

科学的研究の応用

Synthesis of Novel Compounds

1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione serves as a precursor in the synthesis of various pyrimidine derivatives. Its unique structure allows for modifications that can yield compounds with enhanced biological activities. For instance, it has been utilized in the synthesis of vinylogous N-acyliminium intermediates which can lead to biologically active products .

Anticancer Research

Recent studies have indicated that pyrimidine derivatives exhibit anticancer properties. The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives synthesized from this compound have shown promising results in vitro against various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives demonstrate activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Case Study 1: Synthesis and Biological Evaluation

A study published in Chemical Communications explored the synthesis of novel pyrimidine derivatives from this compound. The synthesized compounds were evaluated for their biological activity against cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

Case Study 2: Antimicrobial Screening

In another investigation, researchers focused on the antimicrobial properties of modified pyrimidines derived from this compound. The study found that specific modifications enhanced the activity against Gram-positive and Gram-negative bacteria. The findings support further exploration into this compound's use in developing new therapeutic agents for infectious diseases .

作用機序

The mechanism of action of 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with biological macromolecules:

Molecular Targets: The compound targets nucleic acids and enzymes involved in DNA replication and repair.

Pathways Involved: It can inhibit enzymes like thymidylate synthase, leading to disruption of DNA synthesis and cell cycle arrest.

類似化合物との比較

Key Observations:

Substituent Impact on Bioactivity :

- Aromatic substituents (e.g., benzyl, p-tolyl) enhance lipophilicity and π-π interactions, making them suitable for targeting viral enzymes (e.g., HIV reverse transcriptase in Z011) .

- Aliphatic chains (e.g., but-3-en-1-yl, hydroxypropyl) may improve solubility or metabolic stability. For example, 1-(2-hydroxypropyl) derivatives are synthesized via eco-friendly alkylation methods but require further bioactivity profiling .

Synthetic Flexibility: Alkylation at N1 is common, but regioselectivity challenges arise in dialkylation (e.g., reports 11% monoalkylation vs. 5% dialkylation) . Halogenated or electron-withdrawing groups (e.g., in Z011) require advanced functionalization steps, such as Friedel-Crafts acylation .

Applications :

- Antiviral Activity : Derivatives like 1-(4-tert-butylbenzyl)pyrimidine-2,4-dione are structurally analogous to AZT, inhibiting viral replication .

- Herbicidal Use : Pyrimidine-2,4-diones with bulky substituents (e.g., cyclohexyl, phenyl) disrupt plant growth pathways .

Comparative Reactivity and Stability

生物活性

1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione, with the CAS number 7236-71-7, is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Structure : The compound features a pyrimidine ring substituted at the 1-position with a but-3-en-1-yl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antifungal, anti-inflammatory, and anticancer agent.

Antibacterial Activity

Research indicates that pyrimidine derivatives exhibit significant antibacterial properties. In particular:

- E. coli and S. aureus : Compounds similar to 1-(But-3-en-1-yl)pyrimidine have shown notable efficacy against these bacteria, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 1-(But-3-en-1-yl)pyrimidine | E. coli | <10 |

| 1-(But-3-en-1-yl)pyrimidine | S. aureus | <5 |

Antifungal Activity

The compound has also demonstrated antifungal effects against common pathogens such as Aspergillus flavus and Candida albicans. Studies report effective inhibition at concentrations comparable to established antifungal agents .

Anti-inflammatory Properties

In preclinical models, 1-(But-3-en-1-yl)pyrimidine exhibited anti-inflammatory activity:

- Inhibition of Paw Edema : In rodent models, it showed a percentage inhibition of paw edema comparable to indomethacin, a standard anti-inflammatory drug .

| Time (h) | % Inhibition (Compound) | % Inhibition (Indomethacin) |

|---|---|---|

| 4 | 43.17 | 47.72 |

| 5 | 31.10 | 42.22 |

Anticancer Activity

The compound's anticancer effects have been explored in various cancer cell lines:

- Cell Viability Assays : It has shown significant cytotoxicity against breast cancer (MCF7) and prostate cancer (DU145) cell lines with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.0 |

| DU145 | 6.83 |

The mechanisms underlying the biological activities of 1-(But-3-en-1-yl)pyrimidine are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Cell Cycle Arrest : In cancer cells, it induces G1-phase arrest leading to apoptosis as evidenced by flow cytometry analysis .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study highlighted the effectiveness of various pyrimidine derivatives against resistant bacterial strains, emphasizing the role of structural modifications in enhancing activity.

Q & A

Q. What are the established synthetic routes for 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione, and what reagents/conditions are critical?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous thieno[3,2-d]pyrimidine-diones are prepared by reacting chloromethylthiirane derivatives with pyrimidine-2,4(1H,3H)-diones under basic conditions (e.g., K₂CO₃ in DMF) . Key factors include:

- Reagent selection : Use of alkylating agents (e.g., benzyl chlorides) for functionalization.

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

Q. How is the structural characterization of this compound performed?

Structural validation relies on:

- NMR spectroscopy : ¹H NMR signals for the pyrimidine-dione core (δ 4.7–5.2 ppm for methylene protons, δ 7.6–7.8 ppm for aromatic/thiophene protons) .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight and fragmentation patterns .

- X-ray crystallography (if available): Resolves stereochemistry and hydrogen-bonding networks .

Q. What initial biological screening assays are relevant for this compound?

Common assays include:

- Antimicrobial testing : Disk diffusion or microbroth dilution against Staphylococcus aureus and Candida albicans .

- Enzyme inhibition : Evaluation of HIV reverse transcriptase or kinase inhibition via fluorescence-based activity assays .

- Cytotoxicity profiling : MTT assays on mammalian cell lines to assess therapeutic index .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological approaches include:

- DoE (Design of Experiments) : Systematic variation of temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal parameters .

- In-line monitoring : Use of HPLC or TLC to track reaction progress and minimize byproducts .

- Purification techniques : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures .

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) influence biological activity?

Case studies from analogous compounds reveal:

- Electron-withdrawing groups (e.g., Cl, F) enhance lipophilicity and metabolic stability, improving antimicrobial activity .

- Bulkier substituents (e.g., benzyl, thiazole) may sterically hinder target binding, reducing potency .

- Hydroxyl or methoxy groups can modulate solubility and hydrogen-bonding interactions with enzymes .

Q. How should researchers resolve contradictions in biological activity data across studies?

Strategies include:

- Standardized assay protocols : Ensure consistent cell lines, inoculum sizes, and endpoint measurements .

- Meta-analysis : Compare IC₅₀ values, dose-response curves, and statistical significance thresholds from multiple studies .

- Structural benchmarking : Cross-validate results with structurally similar derivatives (e.g., 5-methyl-6-thiazole analogs) .

Q. What computational methods are used to predict the compound’s mechanism of action?

- Molecular docking : Simulations with HIV reverse transcriptase (PDB: 1RTD) or bacterial enzymes to identify binding poses .

- QSAR modeling : Relate substituent electronegativity or polar surface area to bioactivity .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。